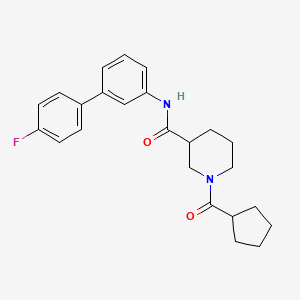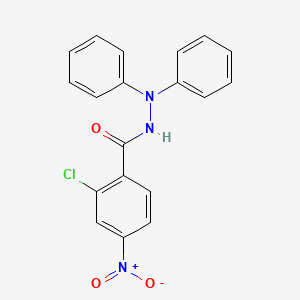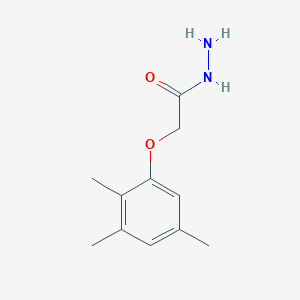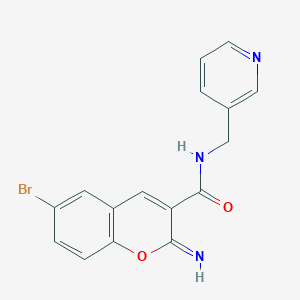
1-(cyclopentylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopentylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. CPP-115 has shown potential in the treatment of several neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
1-(cyclopentylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide exerts its effects by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in increased inhibition of neuronal activity, which can have therapeutic effects in several neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its effects on GABAergic neurotransmission, this compound has been shown to increase the levels of other neurotransmitters, including dopamine and norepinephrine. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(cyclopentylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide for lab experiments is its high selectivity for GABA-AT. This allows for more precise manipulation of GABAergic neurotransmission without affecting other neurotransmitter systems. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-(cyclopentylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide. One area of interest is its potential as a treatment for addiction. This compound has shown promising results in preclinical studies for the treatment of cocaine addiction, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for epilepsy. While this compound has shown anticonvulsant activity in animal models of epilepsy, further research is needed to determine its safety and efficacy in humans. Finally, there is interest in exploring the potential of this compound for the treatment of other neurological and psychiatric disorders, such as anxiety and depression.
Synthesis Methods
1-(cyclopentylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several key steps, including the preparation of the piperidinecarboxylic acid, the coupling of the biphenyl-3-ylamine to the piperidinecarboxylic acid, and the introduction of the cyclopentylcarbonyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
1-(cyclopentylcarbonyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of epilepsy, addiction, and anxiety. In a study published in the Journal of Medicinal Chemistry, this compound was shown to have anticonvulsant activity in several animal models of epilepsy, including the maximal electroshock seizure test and the 6-Hz psychomotor seizure test. This compound has also been shown to reduce cocaine self-administration in rats, suggesting its potential as a treatment for cocaine addiction. In addition, this compound has been shown to have anxiolytic effects in animal models of anxiety.
Properties
IUPAC Name |
1-(cyclopentanecarbonyl)-N-[3-(4-fluorophenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O2/c25-21-12-10-17(11-13-21)19-7-3-9-22(15-19)26-23(28)20-8-4-14-27(16-20)24(29)18-5-1-2-6-18/h3,7,9-13,15,18,20H,1-2,4-6,8,14,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLDJRWWJQGDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5984734.png)

![4-[(cyclohexylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5984743.png)

![2-[(2,3-dimethylphenyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5984752.png)
![2-{1-(2-methylbenzyl)-4-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B5984764.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B5984772.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B5984773.png)
![N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)propanamide](/img/structure/B5984776.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5984781.png)
![4-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)butanoic acid](/img/structure/B5984784.png)

![4-methoxy-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B5984818.png)
![7-(3-methylbenzyl)-2-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5984826.png)
